3-Ethyl-4-hydroxybenzaldehyde, also known as ethyl vanillin, is a naturally occurring aromatic aldehyde. [] It is a structural analog of vanillin, differing only by the presence of an ethyl group instead of a methyl group at the 3-position on the benzene ring. [] It is commonly used as a flavoring agent in food and beverages due to its potent vanilla aroma, which is reported to be four times stronger than vanillin. [] Additionally, 3-ethyl-4-hydroxybenzaldehyde has demonstrated antimutagenic activity in scientific studies. []
Condensation Reactions: It readily undergoes condensation reactions with amines to form Schiff bases. [, ] For example, it reacts with ethyl-4-aminobenzoate to yield ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB). []
Esterification Reactions: The phenolic hydroxyl group can be esterified with acid chlorides or anhydrides to form esters. []
Flavoring Agent: Due to its intense vanilla aroma, it is widely used as a flavoring agent in the food and beverage industry. [] It is often preferred over vanillin due to its stronger aroma and lower cost. []
Chemical Intermediate: It serves as a versatile starting material for synthesizing various organic compounds, including pharmaceuticals, fragrances, and polymers. []
Antimicrobial Studies: Esters of 3-ethoxy-4-hydroxybenzaldehyde oxime, derived from 3-ethyl-4-hydroxybenzaldehyde, have shown promising antifungal and antibacterial activities against various pathogenic strains. []
Material Science: Derivatives of 3-ethyl-4-hydroxybenzaldehyde have been incorporated into the synthesis of complex molecules like metallophthalocyanines, which exhibit interesting photophysical and photochemical properties relevant to photodynamic therapy. []
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